1,3,4-Thiadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2N2S/c1-3-4-2-5-1/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIZXFATKUQOOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=CS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
128611-69-8 | |
| Record name | 1,3,4-Thiadiazole, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128611-69-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00183089 | |
| Record name | 1,3,4-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
289-06-5 | |
| Record name | 1,3,4-Thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=289-06-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,4-Thiadiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,4-Thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00183089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,4-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1,3,4-THIADIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/14IAC3GH7G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Advanced Synthetic Methodologies and Chemical Transformations of 1,3,4 Thiadiazoles
Foundational Synthetic Routes to the 1,3,4-Thiadiazole Ring System
The synthesis of 1,3,4-thiadiazoles primarily involves cyclization reactions of various precursors, often driven by dehydration or oxidative processes. These foundational routes are essential for accessing a wide array of substituted this compound derivatives.
Cyclization Reactions of Precursors
Cyclization reactions of suitable acyclic precursors represent the most common and widely explored strategies for synthesizing the this compound ring. These methods typically involve the formation of one or more bonds within the precursor molecule to close the five-membered ring.
The cyclization of thiosemicarbazides (or substituted thiosemicarbazides) is a widely used and efficient method for the formation of 1,3,4-thiadiazoles, particularly 2-amino-5-substituted-1,3,4-thiadiazole derivatives. sbq.org.brijiras.com This reaction often proceeds via a nucleophilic attack of the nitrogen electron pair of the thiosemicarbazide (B42300) to a carboxylic acid's sp2 carbon, followed by dehydration. Subsequently, the sulfur atom's electron pair attacks a carbonyl group, leading to cyclization and further dehydration, ultimately producing the aromatic heterocycle through electron migration. sbq.org.br
Various reagents and conditions have been employed for this cyclization. For instance, thiosemicarbazide derivatives can undergo cyclization with different aromatic carboxylic acids in the presence of phosphorus oxychloride (POCl₃) to form this compound derivatives. jocpr.comisres.orgmdpi.comresearchgate.net Sulfuric acid is another commonly used dehydrating agent, leading to the formation of thiadiazoles from thiosemicarbazides. researchgate.netjrespharm.com Polyphosphate ester (PPE) has also been utilized as a non-toxic additive for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazides and carboxylic acids. bohrium.com
The cyclization pathway can be influenced by the reaction medium. For example, while cyclization of acyl derivatives of thiosemicarbazide in alkaline medium often leads to 1,2,4-triazole (B32235) derivatives, in acidic medium, it typically yields this compound derivatives. ptfarm.pl
Table 1: Examples of this compound Synthesis from Thiosemicarbazides
| Precursor Thiosemicarbazide Derivative | Reactant | Cyclization Agent/Conditions | Product Type | Yield (%) | Reference |
| Thiosemicarbazide | Carboxylic acids | POCl₃ | 2-amino-5-substituted-1,3,4-thiadiazole | Variable | jocpr.commdpi.com |
| Substituted Thiosemicarbazide | Carboxylic acids | Conc. H₂SO₄ | This compound derivatives | Variable | jocpr.comjrespharm.com |
| Thiosemicarbazide | Carboxylic acid | Polyphosphate ester (PPE) | 2-amino-1,3,4-thiadiazole (B1665364) | Variable | bohrium.com |
| Thiosemicarbazide derivative | Acetic anhydride (B1165640) | Acid-catalyzed | 4,5-dihydro-1,3,4-thiadiazolyl derivatives | 40-73 | mdpi.com |
| Thiosemicarbazide resin | p-TsCl, pyridine | Desulfurative cyclization | Polymer-bound 2-amido-5-amino-1,3,4-thiadiazole | High | acs.orgacs.org |
Dithiocarbazates serve as important precursors for the synthesis of 1,3,4-thiadiazoles. The majority of this compound synthesis methods based on dithiocarbazates involve the cyclization of potassium salts of dithiocarbazates. connectjournals.com For instance, methyl hydrazinecarbodithioate can react with hydrazonoyl bromide in ethanol (B145695) to yield this compound derivatives. sbq.org.br In another approach, dimethyl sulfate (B86663), carbon disulfide, and hydrazine (B178648) hydrate (B1144303) in the presence of potassium hydroxide (B78521) can generate an intermediate thiohydrazide, which then reacts with chloroacetylchloride and cyclizes in sodium bicarbonate to produce 1,3,4-thiadiazoles. sbq.org.br Recent advancements also include the synthesis of dihydro-1,3,4-thiadiazoles from dithiocarbazates using N-methylpyrrolidone (NMP) and acetic anhydride. tandfonline.comfigshare.com
Acylhydrazines, including N,N′-diacylhydrazines and monoacylhydrazines, are common starting materials for the synthesis of 1,3,4-thiadiazoles. ijiras.comnih.govsci-hub.st The cyclization of acylhydrazines often involves sulfuration using phosphorus sulfide (B99878) reagents like phosphorus pentasulfide (P₂S₅) or Lawesson's reagent. ijiras.comorganic-chemistry.org While P₂S₅ can lead to intractable byproducts and requires harsh conditions, Lawesson's reagent generally offers higher yields and cleaner reactions. ijiras.comorganic-chemistry.orgekb.egnih.gov
For monoacylhydrazines, reactions with sulfur reagents such as carbon disulfide, isothiocyanates, or dithiocarbamates often proceed in multiple steps, initially forming thiosemicarbazides or dithiocarbazides, which are then converted to thiadiazoles. sbq.org.br Acid hydrazides can also react with carboxylic acids in the presence of propylphosphonic anhydride (T3P) as a coupling and cyclodehydration reagent to form this compound derivatives. ijiras.com Microwave irradiation methods have also been developed for preparing this compound derivatives from acid hydrazides and various orthoesters in the presence of solid-supported catalysts. ijiras.com N,N′-Diacylhydrazines can be thionated using fluorous Lawesson's reagent, leading to 1,3,4-thiadiazoles in high yields. organic-chemistry.org
Table 2: Representative Syntheses from Acylhydrazines
| Precursor Acylhydrazine | Sulfur Source/Reagent | Conditions | Product Type | Reference |
| Acylhydrazines | P₂S₅ | Reflux | 1,3,4-Thiadiazoles | ijiras.com |
| Acylhydrazines | Lawesson's reagent | Reflux | 1,3,4-Thiadiazoles | organic-chemistry.orgnih.gov |
| Acid hydrazides | Carboxylic acid, T3P | Coupling and cyclodehydration | This compound derivatives | ijiras.com |
| Acid hydrazides | Isothiocyanate | Basic conditions | Thiosemicarbazides (intermediate) -> 1,3,4-Thiadiazoles | sbq.org.br |
| N,N'-Diacylhydrazines | Fluorous Lawesson's reagent | Reflux | 1,3,4-Thiadiazoles | organic-chemistry.org |
| Resin-bound acylhydrazines | Phenyl isothiocyanate, H₂SO₄ | Solid-phase synthesis | 2-arylamino-5-(4-hydroxyphenyl)-1,3,4-thiadiazole derivatives | tandfonline.com |
Thiohydrazines, a class of compounds structurally similar to hydrazines but containing sulfur, also serve as effective precursors for this compound synthesis. This category includes thiocarbazides, thioacylhydrazines, and bithioureas. ijiras.comsci-hub.st
Thiocarbazide (also known as carbonothioic dihydrazide) can be used to synthesize this compound derivatives, often yielding 2-acylhydrazine-1,3,4-thiadiazole derivatives. ijiras.com Reactions of thiocarbazide with appropriate hydrazonoyl halides can also lead to this compound derivatives. ijiras.com
Thioacylhydrazines can be cyclized to 1,3,4-thiadiazoles. For instance, heating thiobenzoylhydrazine with ethyl orthoformate yields 2-phenyl-1,3,4-thiadiazole. sphinxsai.com If ethyl orthoacetate is used instead, 2-methyl-5-phenyl-1,3,4-thiadiazole (B1652518) is obtained. sphinxsai.com The acylation of thiohydrazides with carboxylic acids, acid halides, or acid anhydrides, followed by in situ cyclodehydration, is another common approach. sci-hub.st
Bithioureas, when treated with oxidizing agents like 3% hydrogen peroxide, can cyclize to form 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives. researchgate.netekb.egsphinxsai.com
Table 3: Synthetic Routes from Thiohydrazines
| Precursor Thiohydrazine | Reagent/Conditions | Product Type | Reference |
| Thiocarbazide | Hydrazonoyl halide | Cyclization | This compound derivatives |
| Thiobenzoylhydrazine | Ethyl orthoformate | Heating | 2-phenyl-1,3,4-thiadiazole |
| Thioacylhydrazines | Acid chlorides | Refluxing THF | 1,3,4-thiadiazolyl phenyl oxazolidinone analogues |
| Bithioureas | 3% H₂O₂ | Cyclization | 2,5-diamino-1,3,4-thiadiazole |
Transformations from 1,3,4-Oxadiazoles
The transformation of 1,3,4-oxadiazoles into 1,3,4-thiadiazoles represents an alternative synthetic pathway. sbq.org.brijiras.comnih.govsci-hub.st This conversion typically involves the replacement of the oxygen atom in the oxadiazole ring with a sulfur atom. While specific detailed mechanisms for this transformation were not extensively detailed in the provided snippets, it is recognized as a viable route for accessing this compound derivatives. This method is particularly useful when the corresponding 1,3,4-oxadiazole (B1194373) is readily available or can be synthesized more easily.
Functionalization and Derivatization Strategies of the this compound Core
Conjugation with Other Chemical Moieties (e.g., Sulfonylpiperazine, Amide, Biphenyl)
The chemical modification of the this compound ring by conjugating it with other chemical moieties is a significant strategy to improve its pharmacokinetic and pharmacological profiles fishersci.se. This approach has led to the development of compounds with a wide range of biological activities.
Sulfonylpiperazine Conjugation
Conjugation of this compound with sulfonylpiperazine moieties has been explored to synthesize novel derivatives, particularly for their antimicrobial properties. For instance, a series of 7-[4-(5-amino- nih.govnih.govnih.govthiadiazole-2-sulfonyl)-piperazin-1-yl] fluoroquinolonic derivatives were synthesized, demonstrating antibacterial and antitubercular activities nih.gov. These compounds, such as derivatives VIIa-d, showed improved activity against Gram-positive bacteria like S. aureus, E. faecalis, and Bacillus sp., with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 5 µg/mL nih.gov. Specifically, sparfloxacin (B39565) and gatifloxacin (B573) derivatives (VIIc, d) exhibited the highest activity against these strains. However, their activity against Gram-negative bacteria was generally poor nih.gov.
Amide Conjugation
Amide linkages are frequently incorporated into this compound derivatives, playing a crucial role in drug discovery due to their diverse biological activities blkcommodities.com. The synthesis of amide this compound derivatives can be achieved through various pathways, including reactions involving substituted phenyl hydrazides and benzoic acid nih.gov.
A notable example is the design and synthesis of novel this compound derivatives containing an amide moiety for antibacterial applications. One such compound, compound 30, exhibited superior antibacterial activities against Xanthomonas oryzae pv. oryzicola (Xoc) and Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values of 2.1 mg/L and 1.8 mg/L, respectively. These values were significantly better than those of the reference compound, thiodiazole copper (99.6 mg/L for Xoc and 92.5 mg/L for Xoo) blkcommodities.com.
Furthermore, drug-1,3,4-thiadiazole hybrid compounds incorporating amide functionalities have been synthesized and evaluated for their acetylcholinesterase (AChE) inhibitory activity. Compound 3b, a quinolone-based thiadiazole derivative with an amide linkage, demonstrated potent AChE inhibitory activity with an IC50 value of 18.1 ± 0.9 nM, significantly outperforming the reference drug neostigmine (B1678181) methyl sulfate (IC50 2186.5 ± 98.0 nM) fishersci.ca. Kinetic studies revealed a mixed-type mechanism of enzyme inhibition for these compounds fishersci.ca.
Table 1: Biological Activities of Selected this compound-Amide Conjugates
| Compound | Target/Activity | EC50 / IC50 (mg/L or nM) | Reference |
| Compound 30 | Antibacterial (Xoc) | 2.1 mg/L | blkcommodities.com |
| Compound 30 | Antibacterial (Xoo) | 1.8 mg/L | blkcommodities.com |
| Compound 3b | AChE Inhibition | 18.1 ± 0.9 nM | fishersci.ca |
| Neostigmine Methyl Sulfate (Reference) | AChE Inhibition | 2186.5 ± 98.0 nM | fishersci.ca |
Biphenyl (B1667301) Conjugation
The incorporation of biphenyl moieties into the this compound scaffold is a strategy to modulate biological activity, potentially enhancing efficacy or selectivity nih.gov. Derivatives such as this compound, 2-(1,1'-biphenyl-2-yl)-5-(4,5-dihydro-1H-imidazol-2-yl)- have been synthesized, typically involving multi-step reactions that include the formation of the this compound ring followed by substitution reactions to introduce the biphenyl and imidazole (B134444) functionalities nih.gov.
Recent research has focused on this compound derivatives fused with biphenyl-4-carboxylic acid, investigating their potential pharmacological applications, including anticancer and anti-inflammatory properties wikipedia.org. Studies have reported compounds with significant anthelmintic and antioxidant activities. For example, compounds 1, 2, and 3, which contain o-nitro, m-nitro, and p-hydroxy groups respectively, demonstrated potent antioxidant activity, with inhibition percentages of 105.77%, 131.67%, and 155.54% when compared to standard ascorbic acid wikipedia.org. Compound 1, specifically 5-([1,1'-biphenyl]-4-yl)-N-(2-nitrobenzylidene)-1,3,4-thiadiazol-2-amine, showed significant anthelmintic activity wikipedia.org.
Table 2: Antioxidant Activity of Biphenyl-1,3,4-Thiadiazole Conjugates
| Compound | Substitution | Inhibition Percentage (vs. Ascorbic Acid) | Reference |
| Compound 1 | o-nitro | 105.77% | wikipedia.org |
| Compound 2 | m-nitro | 131.67% | wikipedia.org |
| Compound 3 | p-hydroxy | 155.54% | wikipedia.org |
Solid-Phase Synthesis Methodologies
Solid-phase organic synthesis (SPOS) has emerged as an effective methodology for the rapid and high-throughput generation of diverse this compound derivatives and libraries nih.govfishersci.benih.gov. This approach offers advantages in terms of purification and parallel synthesis.
One established solid-phase method involves the desulfurative cyclization of a thiosemicarbazide intermediate resin nih.govfishersci.be. In this process, a polymer-bound 2-amido-5-amino-1,3,4-thiadiazole resin is prepared by cyclizing a thiosemicarbazide resin using p-toluenesulfonyl chloride (p-TsCl) as the desulfurative agent nih.govfishersci.be. Following the core skeleton formation, various functionalization reactions, including alkylation, acylation, alkylation/acylation, and Suzuki coupling reactions, can be performed on the resin nih.govfishersci.be. These functionalized this compound resins are then cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding diverse this compound analogs with high yields and purities nih.govfishersci.be.
Diversity-oriented synthesis (DOS) on solid-phase supports has been successfully applied to construct this compound libraries nih.gov. This method utilizes desulfurative cyclizations of thiosemicarbazide resin to obtain the this compound core skeleton. Subsequently, a variety of functional groups, such as aryl, amine, amide, urea, thiourea, and amino acid moieties, can be introduced to the resin-bound core nih.gov. The resulting libraries often require minimal purification (e.g., simple trituration) after cleavage from the resin, yielding pure derivatives in high yields nih.gov.
Theoretical and Computational Investigations of 1,3,4 Thiadiazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental tools for investigating the properties of 1,3,4-thiadiazole systems. These calculations are typically performed using various functionals, such as Becke's three-parameter hybrid functional (B3LYP), in conjunction with diverse basis sets, including 6-31G(d), 6-311++G(d,p), or cc-pvtz researchgate.netscielo.bruniversci.comuniversci.comchimicatechnoacta.rujmaterenvironsci.comresearchgate.netsemanticscholar.orgresearchgate.netresearchgate.net. Software packages like Gaussian are commonly utilized for these computations scielo.bruniversci.comuniversci.comchimicatechnoacta.rujmaterenvironsci.comresearchgate.netsapub.orgacs.org. These methods allow for the optimization of molecular geometries, calculation of electronic parameters, and prediction of spectroscopic properties, providing a comprehensive understanding of the compounds' behavior scielo.brjmaterenvironsci.comresearchgate.netdergipark.org.tr.
DFT studies are crucial for understanding the stability, reactivity, and electronic structure of this compound derivatives researchgate.netuniversci.comuniversci.com. This approach helps in defining and correlating various molecular descriptors that govern chemical interactions jchemlett.com. For instance, DFT has been successfully applied to analyze the corrosion inhibition behavior of thiadiazole derivatives on metal surfaces, as well as their potential as antiviral agents as-proceeding.comresearchgate.netuniversci.comjchemlett.com.
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical parameters in quantum computational chemistry that provide insights into a molecule's reactivity and electron transfer capabilities as-proceeding.comchimicatechnoacta.ruacs.orgresearchgate.netrepositorioinstitucional.mxscience.phjchemlett.comrsc.org. The HOMO represents the electron-donating ability (Lewis base character), while the LUMO indicates the electron-accepting ability (Lewis acid character) jchemlett.comrsc.org.
The energy difference between the HOMO and LUMO, known as the energy gap (ΔE or Egap), is a fundamental indicator of a molecule's chemical stability and reactivity chimicatechnoacta.ruacs.orgresearchgate.netscience.phrsc.org. A smaller energy gap generally correlates with higher chemical reactivity and lower kinetic stability, as it indicates easier electron transfer chimicatechnoacta.ruresearchgate.netscience.phrsc.org. Conversely, a larger energy gap suggests greater stability and lower reactivity science.ph.
Studies on this compound derivatives have shown varying HOMO, LUMO, and energy gap values depending on the substituents rsc.orgscielo.brchimicatechnoacta.rurepositorioinstitucional.mx. For example, in a study of fluorene-1,3,4-thiadiazole oligomers, the energy gap was observed to decrease significantly as the number of monomeric units increased, from 3.51 eV for a single thiadiazole ring to 2.33 eV for ten units, highlighting their potential in organic semiconductors repositorioinstitucional.mx. Another study on 2-amino-5-trifluoromethyl-1,3,4-thiadiazole (B83265) reported a calculated energy gap of 5.52174 eV acs.org. For certain this compound derivatives, the calculated HOMO energies indicated that some compounds are more reactive ligands toward interactions with protein receptors rsc.org. The distribution of HOMO and LUMO orbitals can also be affected by the geometrical position of electronegative atoms, concentrating in regions of increased electron density scielo.br.
The following table presents illustrative HOMO, LUMO, and energy gap values for selected this compound derivatives as reported in various DFT studies:
| Compound Type / Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE, eV) | Reference |
| This compound derivatives 1-9 (non-protonated gas) | Varies | Varies | Varies | chimicatechnoacta.ru |
| Fluorene-1,3,4-thiadiazole (1 unit) | -5.71 | -2.20 | 3.51 | repositorioinstitucional.mx |
| Fluorene-1,3,4-thiadiazole (10 units) | -4.13 | -1.80 | 2.33 | repositorioinstitucional.mx |
| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | -7.21855 | -1.69681 | 5.52174 | acs.org |
| Thiadiazole derivatives (e.g., Compound 1) | Varies | Varies | 3.60 (DAPT) | rsc.orgsemanticscholar.org |
| Bis-1,3,4-thiadiazole derivatives | - | - | ~7 | researchgate.net |
| Indolyl-1,3,4-thiadiazole amine derivatives (e.g., 5i) | Varies | Varies | Lowest value among selected systems | rsc.org |
Fukui functions are local reactivity descriptors derived from DFT calculations that help identify specific atomic sites within a molecule that are most susceptible to nucleophilic, electrophilic, or radical attacks as-proceeding.comchimicatechnoacta.rusemanticscholar.orgresearchgate.netjchemlett.comscience.phjchemlett.com. These functions are crucial for understanding the regioselectivity of chemical reactions and adsorption mechanisms jchemlett.comjchemlett.com.
For this compound derivatives, studies have consistently identified heteroatoms, particularly nitrogen and sulfur, as key reactive sites as-proceeding.comjchemlett.comjchemlett.com. For instance, the exocyclic amine nitrogen (N6) in thiadiazole derivatives often exhibits a high nucleophilic character (indicated by f⁻ values), validating its role in metal coordination, such as in corrosion inhibition as-proceeding.com. Sulfur atoms (S3) also show strong reactivity, suggesting dual-site adsorption pathways as-proceeding.com. Carbon atoms with the highest positive charge can also be preferential sites for nucleophilic attack researchgate.net.
The Fukui indices provide a quantitative measure of the electron density changes upon gaining or losing an electron. For nucleophilic attack, the f⁻ function (or f_k⁻) is associated with the LUMO, indicating sites that readily accept electrons. For electrophilic attack, the f⁺ function (or f_k⁺) is associated with the HOMO, indicating sites that readily donate electrons chimicatechnoacta.rusemanticscholar.orgjchemlett.com. This information is vital for predicting how this compound compounds interact with other chemical species or surfaces jchemlett.com.
Molecular Electrostatic Potential (MEP) maps are widely used local reactivity descriptors that visually represent the electrostatic potential on a molecule's surface as-proceeding.comrsc.orgscielo.bruniversci.comresearchgate.netresearchgate.netsapub.orgresearchgate.netsapub.orgmdpi.com. These maps are invaluable for identifying regions of high and low electron density, which correspond to potential sites for electrophilic (electron-deficient) and nucleophilic (electron-rich) interactions, respectively sapub.orgmdpi.com.
On an MEP map, red regions typically indicate areas of negative electrostatic potential, signifying high electron density and a strong attraction for protons or electrophiles. Conversely, blue regions represent positive electrostatic potential, indicating areas of low electron density and a tendency to repel protons or attract nucleophiles sapub.orgmdpi.com.
For this compound systems, MEP mapping has revealed that nucleophilic regions are often localized on the exocyclic amine nitrogen (N6), supporting their potential for surface adsorption, particularly in corrosion inhibition studies as-proceeding.com. Electron density can also be concentrated around the nitrogen atoms within the this compound moiety itself scielo.brsapub.org. The presence of electron-donating or electron-withdrawing substituents significantly influences the MEP distribution, thereby affecting the molecule's reactivity sapub.org.
Global Hardness (η) and Global Softness (σ): Global hardness measures a molecule's resistance to the deformation of its electron cloud, while global softness is its reciprocal and indicates the ease of electron cloud distortion as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comchimicatechnoacta.rusemanticscholar.orgresearchgate.netscience.phrsc.orgmdpi.com. According to the Hard and Soft Acids and Bases (HSAB) principle, soft molecules (small energy gap, high softness) are generally more reactive than hard molecules (large energy gap, low softness) researchgate.netchimicatechnoacta.ruscience.ph. For this compound derivatives, higher softness values are often associated with increased inhibition efficiency in corrosion studies chimicatechnoacta.ruscience.ph.
Electronegativity (χ): Electronegativity describes a molecule's ability to attract electrons as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comresearchgate.netresearchgate.netscience.phrsc.org. It is calculated as the negative of the chemical potential rsc.org.
Electrophilicity Index (ω): The electrophilicity index quantifies a molecule's propensity to accept electrons as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comchimicatechnoacta.ruresearchgate.netscience.phrsc.org. A higher electrophilicity index suggests that the compound is more likely to interact with nucleophilic species, including biological macromolecules researchgate.netrsc.org.
Nucleophilicity (ε): Nucleophilicity is the inverse of electrophilicity and indicates a molecule's tendency to donate electrons as-proceeding.comresearchgate.netajchem-a.comchimicatechnoacta.ruscience.ph. Compounds with high nucleophilicity values are often effective corrosion inhibitors ajchem-a.com.
These global descriptors collectively provide a framework for predicting and explaining the chemical reactivity and stability of this compound systems in various chemical environments researchgate.netajchem-a.commdpi.com. The calculated values for these parameters often show slight differences among derivatives, reflecting subtle variations in their reactivity mdpi.com.
The following table summarizes some global reactivity descriptors for this compound derivatives:
| Descriptor | Definition | Significance | Reference |
| Dipole Moment (μ) | Measure of molecular polarity | Indicates charge separation; no clear direct correlation with inhibition efficiency semanticscholar.org | as-proceeding.comresearchgate.netsemanticscholar.orgscience.ph |
| Global Hardness (η) | Resistance to electron density distortion | Higher η = lower reactivity; lower η = higher reactivity (soft molecule) | as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comchimicatechnoacta.ruresearchgate.netscience.phrsc.orgmdpi.com |
| Global Softness (σ) | Inverse of global hardness | Higher σ = higher reactivity; often correlates with inhibition efficiency | as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comchimicatechnoacta.ruresearchgate.netscience.phrsc.orgmdpi.com |
| Electronegativity (χ) | Electron-attracting ability | Relates to chemical potential | as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comresearchgate.netresearchgate.netscience.phrsc.org |
| Electrophilicity Index (ω) | Electron-accepting ability | Higher ω = stronger electrophile, greater interaction with nucleophiles | as-proceeding.comresearchgate.netajchem-a.comuniversci.comuniversci.comchimicatechnoacta.ruresearchgate.netscience.phrsc.org |
| Nucleophilicity (ε) | Electron-donating ability | Higher ε = stronger nucleophile, often effective inhibitors | as-proceeding.comresearchgate.netajchem-a.comchimicatechnoacta.ruscience.ph |
Conformational analysis and geometrical optimization are crucial steps in quantum chemical studies of this compound systems, aiming to determine the most stable molecular structures and their associated properties ajchem-a.comscielo.bruniversci.comjmaterenvironsci.comresearchgate.netsapub.orgdergipark.org.trrepositorioinstitucional.mx. DFT methods, typically employing functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize geometries to their ground state, ensuring that no imaginary frequencies are present, which confirms a true energy minimum rsc.orgscielo.bruniversci.comuniversci.comjmaterenvironsci.comresearchgate.netsemanticscholar.orgresearchgate.netsapub.orgdergipark.org.tr.
Conformational flexibility, especially around the thiadiazole moiety or attached substituents, is investigated through potential energy scans by varying dihedral angles scielo.brsapub.orgdergipark.org.tr. This process helps identify stable conformers and understand how structural variations influence electronic and spectral properties scielo.brsapub.orgdergipark.org.tr. For instance, studies have shown that the optimized structures of certain this compound derivatives remain planar even with an increasing number of monomeric units, a characteristic favorable for electron transfer in organic semiconductors rsc.orgrepositorioinstitucional.mx.
Optimized bond lengths and bond angles provide precise structural details. For the this compound ring, calculated bond lengths and angles are in close agreement with experimental data ajchem-a.comuniversci.comuniversci.comresearchgate.net. For example, in a this compound structure, bond lengths for C-N, N-N, and S-C bonds were calculated to be approximately 1.304 Å, 1.366 Å, and 1.768 Å, respectively, with corresponding bond angles around 85.844° (C-S-C), 113.800° (C-N-N), and 114.093° (S-C-N) universci.comuniversci.com. These precise geometrical parameters are fundamental for further electronic and reactivity analyses.
Structure Activity Relationship Sar Studies and Mechanistic Insights in Biological Systems
General Principles of SAR for 1,3,4-Thiadiazole Derivatives
The pharmacological profile of this compound compounds can be finely tuned through strategic structural modifications. The versatility of this heterocyclic scaffold allows for substitutions at various positions, significantly impacting their interaction with biological targets.
The nature and position of substituents on the this compound ring and its appended groups are determinant factors for biological activity. Research has consistently shown that different substituent groups can lead to vastly different pharmacological profiles. nih.gov
For instance, in the context of anticancer activity, the presence of electron-withdrawing groups on a phenyl ring attached to the thiadiazole core, such as nitro or chloro groups, has been found to enhance cytotoxicity. Conversely, the introduction of electron-donating groups, like a methyl group, in the same position has been shown to be detrimental to the compound's anticancer potency. The efficacy of these compounds is also influenced by the specific position and chemical nature of these substituents on the aromatic ring. nih.gov
The position of substituents also plays a critical role. In a series of halogenated 1,3,4-thiadiazoles tested for anti-Toxoplasma gondii activity, a clear positional effect was observed. The meta-substituted isomer consistently demonstrated higher activity than its para counterpart, which in turn was more effective than the ortho isomer (meta > para > ortho). This finding highlights that the substitution pattern, rather than just the electronic or steric effect of the substituent, can be a controlling factor in the biological response.
The inherent chemical properties of the this compound ring itself are fundamental to its biological activity. The strong aromaticity of the ring system is believed to confer significant stability in vivo. nih.gov This stability is a desirable trait for drug candidates, as it reduces the likelihood of metabolic degradation before reaching the target site.
The heteroatoms—two nitrogen atoms and one sulfur atom—are key to the molecule's ability to interact with biological targets. The this compound moiety can function as a "hydrogen-binding domain" and a "two-electron donor system," facilitating interactions with enzymes and receptors. Furthermore, the mesoionic character of the this compound ring enhances the ability of these compounds to traverse cellular membranes, which can lead to good oral absorption and bioavailability. nih.gov The sulfur atom, in particular, not only contributes to the ring's aromaticity but also imparts increased liposolubility.
As mentioned previously, electron-withdrawing groups often enhance the biological activity of this compound derivatives. In studies on anticancer agents, the highest activity was associated with compounds bearing strong electron-withdrawing substituents. This suggests that the electronic properties of the substituents significantly modulate the interaction of the thiadiazole scaffold with its molecular targets.
Mechanistic Studies of Biological Activities (Focus on molecular targets and pathways, not human clinical effects)
Understanding the mechanism of action at the molecular level is essential for the rational design of targeted therapies. For this compound derivatives, research has identified enzyme inhibition as a primary mechanism through which they exert their biological effects.
Derivatives of this compound have been shown to inhibit a wide range of enzymes, including glutaminase, DNA polymerases, lipoxygenase, and carbonic anhydrases. bepls.com The mechanism of inhibition can vary, encompassing competitive, non-competitive, or mixed-type inhibition, which involves the compound binding to the enzyme's active site and interfering with its catalytic function. bepls.com For example, some derivatives have been found to inhibit DNA polymerase activity by binding to the active site and preventing the incorporation of nucleotides into a growing DNA strand, thereby halting DNA replication. bepls.com
One of the most well-documented activities of this compound derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The this compound ring is a key structural component of established CA inhibitors like Acetazolamide and Methazolamide. nih.gov
The primary mechanism of CA inhibition by this compound-based sulfonamides involves direct interaction with the zinc ion (Zn²⁺) located in the enzyme's active site. bepls.com The sulfonamide moiety (-SO₂NH₂) is crucial for this interaction. The nitrogen atom of the deprotonated sulfonamide group coordinates with the zinc ion, which is essential for the enzyme's catalytic activity. This binding is further stabilized by a network of hydrogen bonds. Specifically, the sulfonamide nitrogen forms a strong hydrogen bond with the hydroxyl group of the amino acid residue Thr199. nih.gov Additionally, one of the oxygen atoms of the sulfonamide group forms another hydrogen bond with the amide nitrogen of the same Thr199 residue. nih.gov This dual interaction effectively anchors the inhibitor within the active site, blocking the access of the natural substrate (carbon dioxide) and thus inhibiting the enzyme. Docking studies have shown that even non-sulfonamide this compound derivatives, such as those with a thione group, can orient themselves similarly in the active site, with the thione group acting as the zinc-binding moiety. nih.govresearchgate.net
The inhibitory potency of these compounds against different CA isoforms varies depending on the substituents on the this compound ring, as illustrated by their inhibition constants (Kᵢ) and IC₅₀ values.
Table 1: Inhibitory Activity of Selected this compound Derivatives against Carbonic Anhydrase (CA) Isoforms
| Compound | Target CA Isoform | Inhibitory Activity (Kᵢ or IC₅₀ in µM) |
|---|---|---|
| 2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide (Acetazolamide) | CA II | 0.0033 µM (I₅₀) |
| 2-Amino-1,3,4-thiadiazole-5-sulfonamide | CA II | 0.191 µM (I₅₀) |
| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA IX | 1.25 µM (Kᵢ) nih.govresearchgate.net |
| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA I | 2.55 µM (Kᵢ) nih.gov |
| 4-(4,5-dihydro-5-thioxo-1,3,4-thiadiazol-2-yl)-1-(5-nitro-2-oxoindolin-3-ylidene)semicarbazide | hCA II | 2.0 µM (Kᵢ) nih.gov |
| This compound-thiazolidinone derivative (Compound 7i) | Carbonic Anhydrase | 0.402 µM (IC₅₀) rsc.org |
Enzyme Inhibition Mechanisms
Glutaminase Inhibition
Derivatives of this compound have been identified as potent allosteric inhibitors of kidney-type glutaminase (GLS). Structure-activity relationship (SAR) studies have elucidated key structural requirements for this inhibition.
A series of inhibitors was developed using a 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane scaffold. nih.gov In these compounds, various modified phenylacetyl groups were attached to the 5-amino group of the thiadiazole rings to enhance interactions with the allosteric binding site of the enzyme. nih.gov One of the most potent compounds to emerge from this series was 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide, which demonstrated a half-maximal inhibitory concentration (IC50) of 70 nM against GLS. nih.gov
Further research on a different chemical scaffold containing a 2-amino-thiazole nucleus also highlighted the importance of the this compound moiety. researchgate.net Modifications to a prototype compound, C12, showed that the incorporation of a this compound unit was a favorable strategy for improving the specific inhibition of glutaminase. researchgate.net
Table 1: this compound Derivatives as Glutaminase Inhibitors
| Compound Name | Core Scaffold | Key Substituents | Potency (IC50) | Reference |
|---|---|---|---|---|
| 4-hydroxy-N-[5-[4-[5-[(2-phenylacetyl)amino]-1,3,4-thiadiazol-2-yl]butyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide | 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane | Phenylacetyl and 4-hydroxyphenylacetyl groups | 70 nM | nih.gov |
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition
The this compound core is a crucial feature for the inhibition of inosine monophosphate dehydrogenase (IMPDH), an enzyme vital for the de novo synthesis of guanosine nucleotides. nih.gov This inhibition is particularly relevant in rapidly proliferating cells, such as cancer cells, which rely on this pathway. nih.govmdpi.com
The mechanism of inhibition involves the metabolic activation of 2-amino-1,3,4-thiadiazole (B1665364) within the cell. nih.gov Studies have shown that a metabolite, presumed to be an aminothiadiazole mononucleotide, is formed in vivo. nih.gov This metabolite acts as a potent inhibitor of IMPD dehydrogenase. nih.gov Mechanistically, the aminothiadiazole mononucleotide is competitive with the enzyme's natural substrate, IMP, and uncompetitive with the cofactor NAD. nih.gov This suggests that the metabolite binds to the IMP active site, thereby blocking the synthesis of essential guanine nucleotides. nih.gov
Histone Deacetylase (HDAC) Inhibition
This compound derivatives have emerged as a promising class of histone deacetylase (HDAC) inhibitors. bepls.comnih.gov The typical pharmacophore for HDAC inhibitors consists of three main components: a zinc-binding group (ZBG), a linker, and a surface recognition motif or "cap" group. The this compound ring has been successfully incorporated into this scaffold, often as part of the linker or cap group, to modulate the inhibitory activity.
Many potent this compound-based HDAC inhibitors are hydroxamic acid derivatives, where the hydroxamate moiety serves as the ZBG, chelating the zinc ion in the enzyme's active site. nih.gov SAR studies have demonstrated that modifications to the cap group can significantly enhance potency. For instance, introducing a heteroaromatic substituent as the surface recognition motif can lead to better HDAC inhibitory activity compared to the standard inhibitor SAHA (suberoylanilide hydroxamic acid).
In one study, a series of 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivatives were developed. nih.gov Compound 4j from this series showed potent inhibitory activity against HDAC1 with an IC50 of 15 nM and also possessed the ability to bind to DNA. nih.gov Another study identified compound 6i , a this compound-based hydroxamic acid, which exhibited an IC50 of 0.089 μM, demonstrating a more potent inhibitory effect than SAHA. nih.gov
Table 2: this compound-Based HDAC Inhibitors
| Compound | Key Structural Features | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| 6i | This compound based hydroxamic acid | HDACs | 0.089 µM | nih.gov |
| 4j | 2,5-diphenyl-1,3,4-thiadiazole hydroxamate | HDAC1 | 15 nM | nih.gov |
Focal Adhesion Kinase (FAK) Inhibition
Amide derivatives of 5-aryl substituted this compound-2-amine have been developed as micromolar inhibitors of focal adhesion kinase (FAK). mdpi.com The proposed mechanism for these compounds involves targeting the ATP-binding pocket of the kinase. mdpi.com By occupying this site, the this compound derivatives prevent the binding of ATP, which is essential for the kinase's enzymatic activity, thereby inhibiting downstream signaling pathways involved in cell adhesion, migration, and proliferation. mdpi.com
Topoisomerase II Inhibition
Certain this compound derivatives have been shown to target topoisomerase II, an enzyme that plays a critical role in managing DNA topology during replication and transcription. bepls.com Inhibition of this enzyme disrupts the normal breaking and rejoining of DNA strands, leading to DNA damage and cell death. bepls.com
A study of 2,5-disubstituted this compound derivatives identified compounds with two distinct mechanisms of topoisomerase II inhibition. nih.gov
Catalytic Inhibition : 2-(3-Fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole was found to be a catalytic inhibitor, meaning it interferes with the enzymatic activity of topoisomerase II. nih.gov
Topoisomerase II Poisoning : In contrast, 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole act as topoisomerase II poisons. nih.gov These compounds stabilize the complex formed between the enzyme and DNA after the DNA has been cleaved, preventing the re-ligation of the DNA strands. nih.gov
In a related scaffold, a fused triazolo-thiadiazole derivative, KA39, was identified as a potent catalytic inhibitor of topoisomerase IIα, blocking the relaxation of supercoiled DNA and inhibiting the enzyme's phosphorylation. nih.gov
Abl Kinase Inhibition
The this compound scaffold has been successfully utilized to develop potent inhibitors of Abl tyrosine kinase, a key target in chronic myelogenous leukemia (CML). nih.gov A series of substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles were identified as potent inhibitors, with molecular docking studies helping to rationalize the observed SAR. nih.gov
Another study led to the development of N-(5-Nitrothiazol-2-yl)-2-((5-((4-(trifluoromethyl)phenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide. mdpi.comnih.gov This compound inhibited the Abl protein kinase with an IC50 value of 7.4 µM and showed selective activity against the Bcr-Abl positive K562 cell line. mdpi.com Molecular modeling suggested that the nitrothiazole moiety plays a key role in anchoring the inhibitor within the kinase's binding site through bonding and hydrophobic interactions. mdpi.com
Table 3: this compound Derivatives as Abl Kinase Inhibitors
| Compound Scaffold/Name | Key Substituents | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazoles | Benzoylamino and (4-benzyl)thio groups | Abl tyrosine kinase | Not specified | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Inhibition
This compound hybrids have been designed and synthesized as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a protein tyrosine kinase often overexpressed in various cancers. nih.gov SAR studies have revealed that specific substitutions are crucial for high-potency inhibition.
For example, a series of this compound hybrids demonstrated strong enzymatic inhibition of EGFR. nih.gov Two notable compounds from this series, designated 32a and 32d , exhibited IC50 values of 0.08 µM and 0.30 µM, respectively. nih.gov Further SAR exploration indicated that the introduction of halogen atoms, such as chlorine or fluorine, onto a benzyl (B1604629) group attached to the core structure could significantly enhance anticancer potency. nih.gov
Table 4: this compound Hybrids as EGFR Inhibitors
| Compound | Key Structural Features | Target | Potency (IC50) | Reference |
|---|---|---|---|---|
| 32a | This compound hybrid | EGFR | 0.08 µM | nih.gov |
| 32d | this compound hybrid | EGFR | 0.30 µM | nih.gov |
Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition
Protein Tyrosine Phosphatase 1B (PTP1B) is a key regulator in several signal transduction pathways and is considered a significant therapeutic target. nih.gov Derivatives of this compound have been identified as effective inhibitors of this enzyme.
Structure-activity relationship studies on 1,3,4-thiadiazolyl-containing thiazolidine-2,4-dione derivatives revealed that the position of substituents on an associated benzene ring significantly influences inhibitory activity. Compounds with a substituent at the para position exhibit higher inhibitory potency than those with substitutions at other positions. researchgate.net Kinetic studies have demonstrated that these derivatives can act as competitive inhibitors of PTP1B. researchgate.net
Computational docking studies provide further mechanistic insights, predicting that these compounds occupy the active site pocket of PTP1B. nih.gov The binding is stabilized by key interactions; for instance, the thiadiazole ring can form hydrogen bonds with the protein backbone, while other parts of the molecule may engage in cation-pi and pi-pi interactions with specific amino acid residues. nih.gov In some derivatives, the thiazolidinedione group fixes into the active center of the enzyme. researchgate.net A notable lead compound, 6-(2-benzylphenyl)-3-phenyl- bepls.comnih.govnih.govtriazolo[3,4–b] bepls.comnih.govmdpi.comthiadiazole (BPTT), has been identified as a particularly active antiproliferative agent that targets PTP1B. nih.gov
| Compound Class | Key SAR Findings | Mechanism of Inhibition | Ref |
| 1,3,4-Thiadiazolyl-containing thiazolidine-2,4-diones | Substituents at the para-position of the benzene ring enhance inhibitory activity. | Competitive inhibition; the thiazolidinedione group binds within the active center. | researchgate.net |
| Condensed-bicyclic triazolo-thiadiazoles (e.g., BPTT) | Benzyl phenyl substitutions on the triazolo-thiadiazole ring confer high activity. | Binds to the active site pocket; thiadiazole ring forms hydrogen bonds with the protein backbone. | nih.gov |
Interference with Cellular Processes
This compound derivatives interfere with fundamental cellular processes, contributing to their therapeutic potential, particularly in oncology.
A primary mechanism by which this compound derivatives exert their cytotoxic effects is through interference with DNA replication. nih.govmdpi.com The this compound ring is considered a bioisostere of pyrimidine (B1678525), a core component of nucleobases. nih.govnih.govmdpi.com This structural similarity allows these compounds to interfere with DNA synthesis, consequently inhibiting the replication of tumor cells. nih.govmdpi.com
Specific mechanisms include the inhibition of enzymes crucial for DNA replication. bepls.com Some derivatives have been found to inhibit the activity of DNA polymerases by binding to their active sites, which prevents the incorporation of nucleotides into a growing DNA strand. bepls.com They can also target topoisomerases, enzymes that regulate DNA supercoiling. bepls.com By impairing the function of these enzymes, this compound compounds can disrupt critical cellular processes and inhibit cell proliferation. bepls.com Furthermore, studies investigating the interaction between these derivatives and calf thymus-DNA (CT-DNA) confirm their ability to bind to nucleic acids. rsc.orgrsc.org Some compounds have also been shown to increase DNA fragmentation. mdpi.com
Several this compound derivatives function as microtubule-destabilizing agents by disrupting tubulin polymerization. bepls.com This interference with microtubule formation and function affects essential cellular processes, most notably mitosis, leading to cell cycle arrest and apoptosis. bepls.com These compounds bind to tubulin subunits and interfere with their assembly, which leads to the destabilization of microtubules. bepls.com
A specific series of imidazo[2,1-b] bepls.comnih.govmdpi.comthiadiazole-linked oxindoles has been identified as potent inhibitors of tubulin polymerization. nih.gov Docking studies revealed that these compounds bind to the colchicine binding site of tubulin. nih.gov Treatment with these agents results in the accumulation of cells in the G2/M phase of the cell cycle, providing a clear mechanism for their antiproliferative activity. nih.gov
| Compound/Series | Target Cell Lines | IC50 (Tubulin Polymerization) | Cellular Effect | Ref |
| Imidazo[2,1-b] bepls.comnih.govmdpi.comthiadiazole-linked oxindole 7 | Various human cancer cell lines | 0.15 µM | Potent cytotoxicity; G2/M phase arrest | nih.gov |
| Imidazo[2,1-b] bepls.comnih.govmdpi.comthiadiazole-linked oxindoles 11 & 15 | Various human cancer cell lines | Not specified | Potent anti-proliferative activity; G2/M phase arrest | nih.gov |
This compound derivatives can also exert their effects by modulating gene expression. One identified mechanism is through the inhibition of histone deacetylase (HDAC) enzymes. bepls.com HDACs play a critical role in regulating chromatin structure and gene transcription. By binding to the active site of HDACs and inhibiting their activity, this compound compounds can alter the acetylation status of histones, leading to changes in gene expression that can influence various cellular pathways. bepls.com
A hallmark of the anticancer activity of this compound derivatives is their ability to inhibit cell proliferation and induce apoptosis (programmed cell death). bepls.com This is often a consequence of the interference with DNA replication and tubulin polymerization, which triggers apoptotic pathways. bepls.com
Different derivatives have been shown to induce apoptosis and cell cycle arrest through various mechanisms and at different phases.
Compound 32a was found to induce cell cycle arrest at the G2/M phase in MCF-7 cells and promote apoptosis through an increase in the Bax/Bcl-2 ratio and the levels of caspases 6, 7, and 9. nih.gov
Compound 36e also caused cell cycle arrest at the G2/M phase and induced early apoptosis, whereas compound 36c blocked the sub-G1 phase, leading to necrosis. nih.gov
Compounds 25 and 26 demonstrated potent activation of caspases 3, 8, and 9, key executioners of the apoptotic cascade. mdpi.com
A hybrid compound, 4a , was shown to induce apoptosis and arrest the cell cycle in the G0/G1 phase. tandfonline.com
Another derivative, 24 , was found to inhibit the kinase ERK1/2, a key component of cell signaling pathways that regulate proliferation. mdpi.com
| Compound | Cell Line | Effect | Mechanism | Ref |
| 32a | MCF-7 | G2/M arrest, Apoptosis | Increased Bax/Bcl-2 ratio, activation of caspases 6, 7, 9 | nih.gov |
| 36e | Not specified | G2/M arrest, Early apoptosis | Not specified | nih.gov |
| 36c | Not specified | Sub-G1 block, Necrosis | Not specified | nih.gov |
| 25 and 26 | Not specified | Apoptosis | Activation of caspases 3, 8, 9 | mdpi.com |
| 4a | Not specified | G0/G1 arrest, Apoptosis | Not specified | tandfonline.com |
| 24 | Not specified | Cell cycle modulation | Inhibition of kinase ERK1/2 | mdpi.com |
Antimicrobial Mechanisms
The this compound nucleus is a key feature in a variety of compounds with significant antimicrobial properties. nih.gov The mechanism of action can vary depending on the derivative and the target microorganism.
One established antifungal mechanism is the disruption of membrane integrity. A study on a chalcone derivative containing a 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazole moiety demonstrated that the compound affects mycelial growth by compromising the fungal cell membrane. nih.gov
Enzyme inhibition is another key antibacterial mechanism. Molecular docking studies have suggested that some this compound derivatives can inhibit the enzyme Kinase ThiM from Klebsiella pneumoniae, pointing to a specific molecular target. rsc.orgresearchgate.net
The antimicrobial activity is highly dependent on the nature of the substituents attached to the thiadiazole ring. nih.gov Structure-activity relationship studies have shown that the presence of halogen atoms on an associated phenyl ring tends to increase antibacterial activity, particularly against Gram-positive bacteria. nih.gov Conversely, the presence of oxygenated substituents often imparts greater antifungal activity. nih.gov
Antiviral Mechanisms
The this compound scaffold is present in a number of compounds with significant antiviral activity against a range of viruses, including HIV, Dengue virus, and plant viruses like TMV. The mechanisms of action are varied and often target specific viral enzymes or processes.
Key antiviral mechanisms include:
Enzyme Inhibition: A primary mode of action is the inhibition of crucial viral enzymes. For instance, some this compound derivatives have shown potent activity as inhibitors of HIV-1 reverse transcriptase. In another large-scale study, numerous derivatives were found to inhibit the human cytomegalovirus (HCMV) polymerase.
Inhibition of Viral Replication: Some derivatives are believed to inhibit viral replication by interfering with the translation of viral proteins.
Inhibition of Viral Spread: In plant systems, this compound compounds have been shown to effectively inhibit the spread of TMV within the host plant, providing a protective effect.
Structure-activity relationship studies suggest that the antiviral potency can be significantly influenced by the electronic properties of substituents on the core structure. For example, in a series of anti-HIV-1 agents, the introduction of electron-withdrawing groups like fluorine or trifluoromethyl on an N-aryl substituent enhanced the antiviral activity.
Antioxidant Mechanisms (radical scavenging)
Many this compound derivatives exhibit notable antioxidant properties, primarily through mechanisms involving radical scavenging. The most common method for evaluating this activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Studies have shown that the antioxidant capacity is closely linked to the molecular structure. For instance, organic compounds with electron-donating groups (such as -NH₂, -OCH₃, and -OH) attached to the this compound ring system are often more potent antioxidants. In one study, this compound derivatives of thiazolidinone were synthesized and evaluated, with compounds TZD 5 and TZD 3 showing promising antioxidant activity with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard, ascorbic acid (IC₅₀ of 29.2 µM). Another study of amide derivatives found that a compound featuring an adamantane ring displayed excellent DPPH radical scavenging activity.
| Derivative Class | Compound | IC₅₀ Value (µM) | Source |
|---|---|---|---|
| Thiazolidinone Derivative | TZD 5 | 27.50 | |
| TZD 3 | 28.00 | ||
| Standard | Ascorbic Acid | 29.2 |
Applications of 1,3,4 Thiadiazole in Diverse Chemical Science Fields Excluding Clinical/dosage/safety
Applications in Agrochemical Chemistry
1,3,4-Thiadiazole derivatives have garnered considerable attention in agrochemical chemistry due to their potent biological activities, including herbicidal, fungicidal, and insecticidal properties. chemmethod.comontosight.airsc.orgresearchgate.netchemicalbook.commdpi.comjetir.orgfrontiersin.orgorientjchem.org
Many this compound derivatives exhibit significant herbicidal activity. Compounds such as buthidiazole and tebuthiuron, which incorporate the thiadiazole moiety, are utilized for selective weed control in crops like corn (Zea mays L.) and sugarcane (Saccharum officinarum L.). researchgate.net Their herbicidal effects often involve the inhibition of photosynthesis, prevention of starch accumulation in bundle sheath cells, ultra-structural disruption of mesophyll chloroplasts, and inhibition of electron transport and photophosphorylation. researchgate.net Research indicates that some fused heterocyclic-2H-1,2,4-thiadiazolo[2,3-a]pyrimidine derivatives also possess herbicidal activity. researchgate.net
This compound derivatives are well-known for their antifungal properties. chemmethod.comontosight.aibepls.comjetir.orgfrontiersin.orgorientjchem.orgbibliotekanauki.plfrontiersin.orgnih.govrsc.org Studies have shown that these compounds can inhibit the growth of various fungal species, including Candida albicans. For instance, 2-amino-1,3,4-thiadiazole (B1665364) (AT) has demonstrated high and diversified activity against Candida albicans, with its fungicidal effect increasing proportionally with concentration. bibliotekanauki.pl Other derivatives, such as those containing a pyrimidine (B1678525) skeleton, have shown excellent antifungal activity against plant pathogens like Botrytis cinerea, Botryosphaeria dothidea, and Phomopsis sp. frontiersin.org
A study on the fungicidal activity of this compound derivatives against Candida albicans revealed the following minimum inhibitory concentrations (MICs) and inhibition zone sizes:
| Compound | Concentration (mg/cm³) | Inhibition Zone (mm) at 50 mg/cm³ | MIC (mg/cm³) against C. albicans |
| 2-Amino-1,3,4-thiadiazole (AT) | 0.25 - 50.0 | Varies | 0.5 |
| 2-Acetylamino-1,3,4-thiadiazole (AcAT) | 0.25 - 50.0 | Varies | N/A (opposite tendency) |
| 2-Acetylamino-5-chloro-1,3,4-thiadiazole | 12.5, 25.0, 50.0 | Medium (at 50 mg/cm³) | N/A |
| 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) | 4-96 µg/mL | N/A | 8-96 µg/mL (MIC100) |
Note: N/A indicates data not explicitly provided in the source for a direct comparison in this format.
The compound 4-(5-methyl-1,3,4-thiadiazole-2-yl) benzene-1,3-diol (C1) has been identified as a highly active agent against pathogenic fungi, including clinical isolates resistant to standard antifungals, while exhibiting low toxicity to human cells. nih.gov
This compound derivatives also possess notable insecticidal and acaricidal activities. mdpi.comjetir.orgorientjchem.orgresearchgate.netnih.govtandfonline.comaphrc.org For instance, a new library of this compound-containing pyrazole (B372694) oximes was designed, and some compounds showed good acaricidal and insecticidal properties. Specifically, compound 8m exhibited 80% acaricidal activity against Tetranychus cinnabarinus at 50 μg/mL, while compound 8f achieved 100% insecticidal activity against Aphis craccivora at the same concentration. nih.gov Compounds 8r and 8w demonstrated 100% insecticidal activities against Plutella xylostella at 50 μg/mL, with compound 8w (LC50=9.78 μg/mL) showing superior activity compared to the control Pyridalyl (LC50=17.40 μg/mL). nih.gov
Further research on this compound 5-fluorouracil (B62378) acetamides derivatives indicated that most compounds possessed a good combination of stomach and contact toxicity against Tetranychus cinnabarinus and Aphis craccivora. tandfonline.com Compound IVe, for example, showed insecticidal activity against Aphis craccivora that was better than commercial thiacloprid (B134840) and comparable to imidacloprid. tandfonline.com
Key insecticidal activity data for selected this compound derivatives:
| Compound | Target Pest | Activity (at 50 μg/mL) | LC50 (μg/mL) | Comparison to Commercial Agents |
| 8m (pyrazole oxime derivative) | Tetranychus cinnabarinus | 80% acaricidal | N/A | N/A |
| 8f (pyrazole oxime derivative) | Aphis craccivora | 100% insecticidal | N/A | N/A |
| 8r (pyrazole oxime derivative) | Plutella xylostella | 100% insecticidal | 19.61 | Comparable/Better than Pyridalyl (17.40) nih.gov |
| 8w (pyrazole oxime derivative) | Plutella xylostella | 100% insecticidal | 9.78 | Better than Pyridalyl (17.40) nih.gov |
| IVe (5-fluorouracil acetamide (B32628) derivative) | Aphis craccivora | 91.03% at 2 mg/L | 0.63 mg/L | Better than Thiacloprid, comparable to Imidacloprid (0.41 mg/L) tandfonline.com |
Note: N/A indicates data not explicitly provided in the source for a direct comparison in this format.
This compound derivatives have demonstrated significant antibacterial activities against various plant pathogens, notably Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc), which cause bacterial leaf blight and bacterial leaf streak in rice, respectively. frontiersin.orgnih.govnih.govacs.orgresearchgate.netresearchgate.netd-nb.info
For instance, novel vanillin (B372448) derivatives containing a this compound structure have shown inhibitory effects on Xoo and Xoc. Compound 29 exhibited excellent antibacterial activities in vitro, with EC50 values of 3.14 μg/mL against Xoo and 8.83 μg/mL against Xoc. These values were significantly superior to commercial agents like thiodiazole copper (87.03 and 108.99 μg/mL) and bismerthiazol (B1226852) (67.64 and 79.26 μg/mL). nih.gov In greenhouse conditions, compound 29 also showed protective and curative efficiencies against rice bacterial leaf blight of 49.34% and 40.96%, respectively. nih.gov The mechanism of action for compound 29 includes reducing exopolysaccharide production by Xoo, increasing cell membrane permeability, and damaging cell membranes. nih.gov
Another study focused on this compound derivatives containing sulfonylpiperazine structures. Compound A24 demonstrated strong efficacy against Xanthomonas oryzae pv. oryzicola (Xoc) in vitro, with an EC50 value of 7.8 μg/mL, outperforming commercial agents thiodiazole copper (31.8 μg/mL) and bismerthiazol (43.3 μg/mL). nih.gov Mechanistic investigations revealed that compound A24 increases bacterial cell membrane permeability, inhibits biofilm formation and cell motility, and induces morphological changes in bacterial cells. nih.gov In vivo tests confirmed its excellent protective and curative effects on rice bacterial leaf streak. nih.gov
Antibacterial activity of selected this compound derivatives against Xanthomonas oryzae strains:
| Compound | Target Pathogen | EC50 (μg/mL) | Comparison to Commercial Agents (EC50 μg/mL) |
| Compound 29 (vanillin derivative) | Xoo | 3.14 | Thiodiazole copper (87.03), Bismerthiazol (67.64) nih.gov |
| Compound 29 (vanillin derivative) | Xoc | 8.83 | Thiodiazole copper (108.99), Bismerthiazol (79.26) nih.gov |
| Compound A24 (sulfonylpiperazine derivative) | Xoc | 7.8 | Thiodiazole copper (31.8), Bismerthiazol (43.3) nih.gov |
| Compound 30 (amide derivative) | Xoo | 1.8 mg/L | Thiodiazole copper (92.5 mg/L) acs.org |
| Compound 30 (amide derivative) | Xoc | 2.1 mg/L | Thiodiazole copper (99.6 mg/L) acs.org |
| Compound 33 (sulfonyltriazolo derivative) | Xoo | 0.59 mg/L | Thiodiazole copper (90.43 mg/L), Bismerthiazol (68.37 mg/L) researchgate.net |
| Compound 33 (sulfonyltriazolo derivative) | Xoc | 1.63 mg/L | Thiodiazole copper (97.93 mg/L), Bismerthiazol (75.59 mg/L) researchgate.net |
Note: Some sources report values in μg/mL and others in mg/L. 1 mg/L = 1 μg/mL.
Applications in Materials Science
Beyond agrochemicals, this compound and its derivatives are increasingly recognized for their utility in materials science, particularly as corrosion inhibitors. chemmethod.comontosight.airsc.orgresearchgate.netchemicalbook.comum.edu.myaspur.rsas-proceeding.com
This compound derivatives are highly effective corrosion inhibitors for various metals, including mild steel, copper, and aluminum, in acidic environments. um.edu.myaspur.rsas-proceeding.commdpi.comjmaterenvironsci.comresearchgate.netnih.govresearchgate.net Their efficacy stems from the presence of heteroatoms (sulfur and nitrogen) with high electron density and conjugated multiple bonds, which facilitate strong adsorption onto metal surfaces. um.edu.mymdpi.comjmaterenvironsci.comnih.gov This adsorption forms a protective barrier that isolates the metal substrate from corrosive agents, thereby impeding corrosive reactions and retarding degradation processes. aspur.rsmdpi.comjmaterenvironsci.comresearchgate.net
The inhibition mechanism typically involves chemisorption, where the S atoms bind to the metal surface, and N atoms along with other heteroatoms (e.g., phosphorus) adsorb onto the metal surface, forming a thin chemical protective layer. um.edu.myas-proceeding.commdpi.comnih.gov The Langmuir adsorption isotherm often describes their adsorption behavior, indicating a spontaneous adsorption process. um.edu.mymdpi.comresearchgate.net
Studies have shown that the inhibition efficiency of thiadiazole derivatives is influenced by their molecular structure, including size, shape, electronic properties, and functional groups. aspur.rsmdpi.comresearchgate.net Electron-donating groups (e.g., –OH, –NH, –OCH3) tend to increase corrosion inhibition, while electron-withdrawing groups (e.g., –NO2, –CN, –COOH) can decrease it. researchgate.net
Examples of this compound derivatives as corrosion inhibitors:
Mild Steel : Derivatives such as 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (B1269388) (a1) and 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) have been investigated for mild steel corrosion inhibition in sulfuric acid solutions. mdpi.comnih.gov Both compounds demonstrated increased inhibition efficiency with increasing concentration, with a1 showing higher efficiency. mdpi.comnih.gov Bis-thiadiazole derivatives (BTDs) have also exhibited over 90% inhibition efficiency at concentrations as low as 40 ppm against mild steel corrosion in dilute HCl. jmaterenvironsci.com
Copper : this compound derivatives form stable, adherent, and compact protective films on copper substrates, even in aggressive chloride-containing environments. as-proceeding.com
Aluminum : 5-amino-1,3,4-thiadiazole-2-thiol (B144363) (5-ATT) has shown excellent inhibition performance for aluminum corrosion in acidic media, achieving up to 94.28% inhibition efficiency at 2.0 mM at 308 K. researchgate.net
The advantages of this compound derivatives as corrosion inhibitors include their ability to act as mixed-type inhibitors, controlling both hydrogen evolution and anodic dissolution processes, and their effectiveness at very low concentrations. um.edu.myjmaterenvironsci.com They are also used as lubricant additives, providing load-carrying, extreme pressure (EP), antiwear (AW), and friction-reducing properties. um.edu.my
Corrosion Inhibition Efficiency of 5-amino-1,3,4-thiadiazole-2-thiol (5-ATT) on Aluminum in 1 M HCl researchgate.net
| Concentration (mM) | Temperature (K) | Inhibition Efficiency (%) |
| 2.0 | 308 | 94.28 |
Corrosion Inhibition Efficiency of Thiadiazole Derivatives on Mild Steel um.edu.my
| Chemical Name | Inhibition Efficiency (%) | Adsorption Isotherm |
| 18 (Thiadiazole derivative) | Highest | Langmuir |
| 17 (Thiadiazole derivative) | Moderate | Langmuir |
| 16 (Thiadiazole derivative) | Lowest | Langmuir |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | Higher (than a2) | Langmuir |
| 2-amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) | Lower (than a1) | Langmuir |
| Bis-thiadiazole derivatives (BTDs) | >90% (at 40 ppm) | N/A |
Corrosion Inhibition
Theoretical and Experimental Studies on Metal Surfaces (e.g., Copper, Mild Steel)
This compound derivatives are recognized as effective corrosion inhibitors for various metals, including copper, silver, mild steel, bronze, brass, and cobalt um.edu.my. Their efficacy stems from the presence of heteroatoms (nitrogen and sulfur) with lone pairs of electrons and extensively delocalized pi-electrons, which facilitate adsorption onto metal surfaces um.edu.mymdpi.comaspur.rs.
Copper Corrosion Inhibition: Experimental studies have shown that This compound-2,5-dithiol (B7761095) (DMTD) efficiently inhibits copper corrosion in chloride media, demonstrating a mixed-type inhibition effect ijcsi.prosemanticscholar.org. Increasing the concentration of DMTD significantly enhances the inhibition efficiency. For instance, a 10⁻² M concentration of DMTD can achieve up to 97% inhibition efficiency on copper after 24 hours of immersion in 0.1 M NaCl solution ijcsi.pro. Another derivative, 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (B14638759) (DTA), has also shown increased inhibition efficiency on copper in rolling oil with increasing concentration and temperature below 373 K electrochemsci.orgresearchgate.net. Theoretical studies using quantum chemistry calculations and molecular dynamics simulations support these experimental findings, indicating that thiadiazole derivatives adsorb stably on copper surfaces scientific.net.
Mild Steel Corrosion Inhibition: this compound derivatives are effective corrosion inhibitors for mild steel in various acidic environments, including hydrochloric acid and sulfuric acid um.edu.mymdpi.comnih.govmdpi.comsidalc.net. The inhibition efficiency generally increases with increasing inhibitor concentration mdpi.comnih.govmdpi.comsidalc.net. For example, 2-(this compound-2-yl)pyrrolidine (2-TP) achieved an inhibition efficiency of 94.6% at 0.5 mM concentration for mild steel in 1.0 M HCl solution nih.govnih.gov. Similarly, N,N-dihydroxyethyl-(5-methyl- um.edu.myajchem-a.comlube-media.comthiadiazol-2-sulfur)-carbonyl acetamide (TSCA) showed over 96% inhibition efficiency at 40 mg/L for Q235 carbon steel in 1 M HCl solution mdpi.com.
Theoretical calculations, such as Density Functional Theory (DFT), complement experimental observations by providing insights into the molecular interactions. DFT studies on thiadiazole derivatives as corrosion inhibitors for mild steel suggest that the adsorption primarily occurs through the interaction of lone pair electrons on nitrogen and sulfur atoms, as well as pi-electrons from the aromatic rings, with the metal surface nih.govajchem-a.com. The optimized geometry of these molecules often shows a nearly planar structure, which is optimal for significant interaction with the metal surface ajchem-a.com.
Mechanisms of Adsorption and Protective Layer Formation
The corrosion inhibition mechanism of this compound derivatives largely involves their adsorption onto the metal surface, leading to the formation of a protective film um.edu.mymdpi.comaspur.rslube-media.com. This film acts as a barrier, isolating the metal substrate from corrosive species in the environment mdpi.comaspur.rs.
Adsorption Mechanisms: The adsorption of thiadiazole derivatives on metal surfaces is typically attributed to the donor-acceptor interactions between the heteroatoms (nitrogen and sulfur) with their lone pairs of electrons and the extensively delocalized pi-electrons of the thiadiazole ring, and the vacant d-orbitals of the metal surface atoms um.edu.myaspur.rssci-hub.st. This electron transfer forms a coordinate-type link um.edu.my.
Both physisorption and chemisorption mechanisms have been observed, depending on the specific thiadiazole derivative, metal, and environmental conditions mdpi.comelectrochemsci.orgnih.govelectrochemsci.org.
Physisorption: Characterized by relatively low adsorption energies, often involving electrostatic attraction between charged inhibitor molecules and charged sites on the metal surface ajchem-a.comelectrochemsci.org.
Chemisorption: Involves stronger chemical bonding, often indicated by negative free energy of adsorption (ΔG°ads), signifying a spontaneous adsorption process mdpi.comelectrochemsci.orgnih.govelectrochemsci.org. For instance, the adsorption of 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) on mild steel in 0.5 M H₂SO₄ is a spontaneous process involving both chemical and physical adsorption, fitting the Langmuir adsorption isotherm mdpi.com. Similarly, 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (DTA) on copper surfaces also follows a Langmuir isotherm and a chemisorption mechanism electrochemsci.orgresearchgate.net.
Protective Layer Formation: Once adsorbed, these molecules form a compact, thin chemical protective layer or film on the metal surface um.edu.myijcsi.prolube-media.comgoogle.comemerald.com. This film prevents direct contact between the metal and corrosive ions, thereby blocking charge and mass transfer and reducing the corrosion rate mdpi.comijcsi.pro. Surface analysis techniques such as Scanning Electron Microscopy (SEM), Energy Dispersive X-ray (EDX), and X-ray Photoelectron Spectroscopy (XPS) have confirmed the formation of these protective films ijcsi.promdpi.comosti.govresearchgate.netallenpress.com. For example, SEM/EDX results for copper treated with DMTD showed the formation of an adsorbed hydrophobic protective layer ijcsi.pro. XPS measurements on silver and copper treated with DMTD revealed the formation of a Cu-DMTD protective film through (Cu-S) bonding allenpress.com.
Table 1: Adsorption Characteristics of Select this compound Derivatives as Corrosion Inhibitors
| Inhibitor Compound | Metal Surface | Medium | Adsorption Isotherm | Adsorption Mechanism | Inhibition Efficiency (Example) | Citation |
| This compound-2,5-dithiol (DMTD) | Copper | 0.1 M NaCl | Not specified | Protective film | 97% (10⁻² M) | ijcsi.pro |
| 2-(this compound-2-yl)pyrrolidine (2-TP) | Mild Steel | 1.0 M HCl | Langmuir | Physisorption/Chemisorption | 94.6% (0.5 mM) | nih.govnih.gov |
| 2-amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) | Mild Steel | 0.5 M H₂SO₄ | Langmuir | Chemisorption | Increases with concentration | mdpi.com |
| N,N-dihydroxyethyl-(5-methyl- um.edu.myajchem-a.comlube-media.comthiadiazol-2-sulfur)-carbonyl acetamide (TSCA) | Q235 Carbon Steel | 1 M HCl | Not specified | Adsorption film | >96% (40 mg/L) | mdpi.com |
| 2,5-bis(ethyldisulfanyl)-1,3,4-thiadiazole (DTA) | Copper | Rolling oil | Langmuir | Chemisorption | Increases with concentration | electrochemsci.orgresearchgate.net |
Lubricant Additives
This compound derivatives are highly valued as multifunctional lubricant additives due to their outstanding load-carrying, extreme pressure (EP), antiwear (AW), and friction-reducing (FR) properties um.edu.myum.edu.mydntb.gov.ua. They are utilized in various lubricants, including rapeseed oil and ester-based lubricants um.edu.myum.edu.my. These properties are generally attributed to the reaction of sulfur atoms with the metal surface and the adsorption of nitrogen and other heteroatoms (e.g., phosphorus) to form a thin chemical protective layer um.edu.my.
Load-Carrying and Extreme Pressure Properties
Extreme pressure (EP) additives are crucial for increasing the load-carrying capacity of lubricants, preventing wear, welding, and abrasion of contacting surfaces under high-load conditions lube-media.comgoogle.comrsc.org. This compound compounds, particularly derivatives of 2,5-dimercapto-1,3,4-thiadiazole (B142945) (DMTD), are effective EP agents um.edu.myum.edu.mylube-media.comemerald.comgoogle.comtandfonline.comresearchgate.net.
The high sulfur content of DMTD and its derivatives contributes to their potential as EP additives um.edu.mylube-media.com. Under severe conditions, these additives can decompose into sulfur-containing molecules that interact with the metal surface to generate an efficient EP coating um.edu.my. Studies have shown that bis-1,3,4-thiadiazole compounds, derived from terpenes, arylenes, and alkylenes, impart significant EP properties to lubricating compositions google.com.
For instance, DMTD dimer and its complex with polyalkylene glycol (PAG) exhibit excellent EP properties, achieving high weld loads in various greases, including lithium complex, polyurea, and calcium sulfonate complex greases lube-media.com. In a study evaluating the tribological properties of 2,5-bis-cycloalkylsulfenyl um.edu.myajchem-a.comlube-media.comthiadiazole derivatives, they showed excellent load-carrying capacity with a maximum non-seizure load of 150 kg and a welding load of 180 kg, outperforming zinc dialkyldithiophosphate (ZDDP) in some aspects tandfonline.com.
Table 2: Extreme Pressure Performance of Select this compound Derivatives
| Compound / Additive Type | Base Oil / Grease Type | Key Performance Indicator(s) | Citation |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) derivatives | Rapeseed oil, Ester-based oils | Outstanding load-carrying and EP properties | um.edu.myum.edu.my |
| Bis-1,3,4-thiadiazole compounds | Lithium grease | Weld point measured in kgf (ASTM D 2596-87) | google.com |
| DMTD dimer and DMTD/PAG complex | Lithium complex, Polyurea, Calcium sulfonate complex greases | Excellent EP properties, high weld load | lube-media.com |
| 2,5-bis-cycloalkylsulfenyl um.edu.myajchem-a.comlube-media.comthiadiazole derivatives | Group III base oil | Max non-seizure load: 150 kg, Welding load: 180 kg | tandfonline.com |
| 2-(3,5-di-tert-butyl-4-hydroxy-benzyl)-thia-5-butyl-dithio-1,3,4-thiadiazole | Base oils | Good extreme pressure performance, comparable to ZDDP | emerald.com |
Antiwear and Friction-Reducing Characteristics
Beyond EP properties, this compound derivatives also exhibit significant antiwear (AW) and friction-reducing (FR) characteristics um.edu.myum.edu.myacs.org. These additives form surface protective films through adsorption or reaction, preventing direct metal-to-metal contact and thus providing protection against wear and friction lube-media.comemerald.comrsc.org.
The antiwear and friction-reducing capabilities are often enhanced by the chemical adsorption of the thiadiazole ring and other functional groups (e.g., alkyl carboxyl groups) on the metal surface um.edu.my. Mechanistic studies indicate that active elements like sulfur and nitrogen from the thiadiazole structure are involved in forming a boundary film, which reduces friction due to its low shear strength emerald.com.
For instance, 2,5-bis(dodecyldisulfanyl)-1,3,4-thiadiazole, when compounded with over-based calcium or magnesium sulfonate in rapeseed oil, demonstrated excellent antiwear and friction-reducing properties um.edu.my. Similarly, a newly synthesized thiadiazole lubricant additive, 2-(3,5-di-tert-butyl-4-hydroxy-benzyl)-thia-5-butyl-dithio-1,3,4-thiadiazole, showed good anti-wear and friction reduction performance comparable to ZDDP emerald.com. Thiadiazole-functionalized covalent organic frameworks (COFs) have also been developed as oil-based lubricant additives, significantly reducing the average friction coefficient and wear volume of base oil acs.org.
Table 3: Antiwear and Friction-Reducing Performance of Select this compound Derivatives
| Compound / Additive Type | Base Oil / Grease Type | Key Performance Indicator(s) | Citation |
| 2,5-dimercapto-1,3,4-thiadiazole (DMTD) derivatives | Rapeseed oil, Ester-based oils | Outstanding antiwear and friction-reducing properties | um.edu.myum.edu.my |
| 2,5-bis(dodecyldisulfanyl)-1,3,4-thiadiazole | Rapeseed oil | Excellent antiwear and friction-reducing properties | um.edu.my |
| 2-(3,5-di-tert-butyl-4-hydroxy-benzyl)-thia-5-butyl-dithio-1,3,4-thiadiazole | Base oils | Good anti-wear and friction reduction, comparable to ZDDP | emerald.com |
| Thiadiazole functionalized COF (Thdz@COF-F) | PAO10 base oil | Reduces average friction coefficient from 0.169 to 0.102, decreases wear volume by 87.0% | acs.org |
This compound Ring-Containing Polymers
Polymers containing the this compound ring constitute a new class of functional aromatic heterocyclic polymers that have attracted considerable attention due to their unique energy storage, electrocatalytic activity, and electron-rich properties mater-rep.comresearchgate.net. These polymers find applications in various fields, including cathode materials for rechargeable lithium batteries and biochemical sensors mater-rep.com.
Synthesis Methodologies for Polymers
The synthesis of this compound ring-containing polymers primarily involves electrochemical and chemical oxidative polymerization methods mater-rep.comresearchgate.net.
Electrochemical Synthesis: Several this compound ring-containing polymers have been successfully synthesized via electrochemical methods. Notable examples include:
Poly-2-amino-1,3,4-thiadiazole (PAT) mater-rep.comresearchgate.net
Poly-5-amino-1,3,4-thiadiazole-2-thiol or poly-5-amino-2-mercapto-1,3,4-thiadiazole (PAMT) mater-rep.comresearchgate.net
Poly-2,5-dimercapto-1,3,4-thiadiazole (PBT) mater-rep.comresearchgate.net
Chemical Oxidative Synthesis: In addition to electrochemical methods, chemical oxidative synthesis has also been employed. For instance, PBT has been synthesized via a chemical oxidative synthesis method under green conditions, providing a reference for the synthesis of other this compound ring-containing polymers mater-rep.com. Other polymers like PAT, PAMT, and poly-2-mercapto-1,3,4-thiadiazole (PTT) have also been successfully synthesized through chemical oxidative polymerization mater-rep.comresearchgate.net.
The synthesis of new polymers derived from poly(vinyl chloride) (PVC) by incorporating the this compound ring through chlorine displacement reactions has also been reported nih.gov. Furthermore, this compound can serve as a cross-linker for saturated halogen-containing polymers mdpi.com.
Table 4: Synthesis Methodologies for this compound Ring-Containing Polymers
| Polymer Name | Acronym | Synthesis Method(s) | Citation |
| Poly-2-amino-1,3,4-thiadiazole | PAT | Electrochemical, Chemical Oxidative Polymerization | mater-rep.comresearchgate.net |
| Poly-5-amino-1,3,4-thiadiazole-2-thiol / Poly-5-amino-2-mercapto-1,3,4-thiadiazole | PAMT | Electrochemical, Chemical Oxidative Polymerization | mater-rep.comresearchgate.net |
| Poly-2,5-dimercapto-1,3,4-thiadiazole | PBT | Electrochemical, Chemical Oxidative Synthesis | mater-rep.comresearchgate.net |
| Poly-2-mercapto-1,3,4-thiadiazole | PTT | Chemical Oxidative Polymerization | mater-rep.comresearchgate.net |
Structural Characterization of Polymers
This compound ring-containing polymers are a class of functional aromatic heterocyclic polymers that have attracted considerable interest for their unique energy storage, electrocatalytic activity, and electron-rich properties researchgate.net. Despite their potential, the structural characterization of these polymers presents challenges, primarily due to their limited solubility researchgate.net.
The primary methods employed for the structural characterization of this compound-containing polymers include:
X-ray Photoelectron Spectroscopy (XPS) researchgate.net
Infrared (IR) Spectroscopy researchgate.net
Raman Spectroscopy researchgate.net
These spectroscopic techniques are crucial for elucidating the chemical composition, bonding environments, and structural features of these complex polymeric systems. For instance, X-ray crystallographic studies on conjugated triaryl compounds incorporating a central this compound heterocycle have revealed planar molecular structures in the solid state, characterized by intramolecular and intermolecular noncovalent close contacts acs.org.
Applications in Self-Supporting Membranes and Electrodes
Polymers containing the this compound ring are increasingly recognized for their utility in the development of self-supporting membranes and electrodes, particularly in energy storage and sensing applications researchgate.net.
Rechargeable Lithium Batteries: These polymers have been investigated as cathode materials for rechargeable lithium batteries, exhibiting features such as high energy density and high specific capacity. For example, poly-2,5-dimercapto-1,3,4-thiadiazole (PBT) has been extensively studied as a cathode material, with a theoretical specific capacity reported up to 362 mAh/g. However, challenges such as slow charge-discharge rates and rapid decline in capacitance persist researchgate.netmater-rep.com. Combining this compound ring-containing polymers with binders like perfluorosulfonic acid and multi-walled carbon nanotubes can enhance electrode stability and prolong service life researchgate.net.
Biochemical Sensors and Modified Electrodes: this compound-modified electrodes show promise for highly sensitive and selective detection of various bio-related molecules researchgate.net. For instance, a self-assembled monolayer of 2,5-dimercapto-1,3,4-thiadiazole (DMTD) on a gold electrode has been prepared and investigated for the electrochemical determination of Pb(II) ions, demonstrating significantly increased sensitivity and selectivity researchgate.net. Electropolymerized films of functionalized thiadiazoles are also used in electrochemical sensors for the simultaneous determination of substances like ascorbic acid, dopamine, and uric acid mater-rep.coma2bchem.com.
Photonic and Electronic Materials
The electron-deficient nature, high electron-acceptance capacity, and inherent thermal and chemical stability of this compound derivatives make them highly suitable for applications in photonic and electronic materials um.edu.mysci-hub.sttandfonline.com.
Charge-Transporting Capacity
1,3,4-Thiadiazoles are widely recognized for their charge-transporting capabilities, which are crucial for various electronic devices um.edu.myresearchgate.netsci-hub.stresearchgate.net. When incorporated into polymer chains, the electron-deficient thiadiazole unit can enhance stability towards n-doping, influencing the electronic properties of the resulting polymers acs.org. For example, in conjugated triaryl compounds, the presence of the this compound (TDA) unit contributes to the electronic properties, with poly(EDTT-TDA-EDTT) exhibiting a lower LUMO (Lowest Unoccupied Molecular Orbital) energy compared to poly(EDOT-TDA-EDOT) acs.org. Bipolar charge-transporting properties, where both electrons and holes can be transported, have been observed in thiadiazole/carbazole hybrids, with mobilities tunable by adjusting the linkage modes acs.org.
Table 1: Electronic Properties of this compound-Containing Polymers
| Polymer Type | Band Gap (eV) | Stability towards n-doping | LUMO Energy (eV) |
| Poly(EDOT-TDA-EDOT) | 1.8–1.9 acs.org | Good acs.org | -2.42 to -2.8 (similar to tris-(ether)triazines) tandfonline.com |
| Poly(EDTT-TDA-EDTT) | 1.8–1.9 acs.org | Enhanced acs.org | 0.3 eV lower than Poly(EDOT-TDA-EDOT) acs.org |
Photoluminescence and Photoconductivity
This compound derivatives exhibit photoluminescent properties, often emitting in the visible region researchgate.netresearchgate.nettandfonline.com. This characteristic is valuable for applications in organic light-emitting diodes (OLEDs) and other display technologies tandfonline.comresearchgate.net. The presence of photoluminescence also indicates the potential for photoconductivity, which is the increase in electrical conductivity of a material upon exposure to light mdpi.com. Materials incorporating this compound can be designed to function as active layers in optoelectronic devices, where light absorption leads to enhanced charge carrier generation and transport researchgate.netacs.org.
Mesomorphism and Liquid Crystal Development
This compound-based liquid crystals have attracted continuous interest for their use in display materials and electronic devices, primarily due to their excellent thermal stability, electron-deficient nature, and photoluminescent properties researchgate.netsemanticscholar.org. The molecular geometry of the this compound moiety plays a significant role in its mesomorphic behavior. Compared to analogous 1,3,4-oxadiazoles, the this compound unit possesses a larger bending angle (approximately 168° versus 134° for oxadiazoles), contributing to a more linear molecular shape semanticscholar.org. This linearity, coupled with the larger lateral dipole and polarizability of the sulfur atom compared to oxygen, facilitates the formation of stable thermotropic mesophases semanticscholar.org. Notably, this compound derivatives consistently exhibit wider mesomorphic temperature ranges than their 1,3,4-oxadiazole (B1194373) analogues researchgate.net. Research has explored H-shaped this compound dimers and various substituted 2,5-diaryl-1,3,4-thiadiazole derivatives to understand the relationship between molecular structure and liquid crystalline properties researchgate.netsemanticscholar.org.
Table 2: Mesomorphic Properties Comparison
| Heterocycle Type | Bending Angle | Mesomorphic Temperature Range |
| This compound | ~168° semanticscholar.org | Wider researchgate.net |
| 1,3,4-Oxadiazole | ~134° semanticscholar.org | Narrower researchgate.net |
Role as a Chemical Scaffold in Drug Discovery
The this compound ring is recognized as a "privileged scaffold" in medicinal chemistry due to its unique chemical properties and biological characteristics, making it a foundation for the design and development of novel therapeutic compounds researchgate.netrsc.orgresearchgate.net. Its high aromatic character imparts significant in vivo stability, while its mesoionic nature allows it to efficiently cross cellular membranes and interact strongly with biological targets such as proteins and DNA nih.gov. The this compound nucleus is a bioisoster of pyrimidine, enabling it to interfere with processes related to DNA replication nih.gov.
The structural versatility of this compound derivatives allows for fine-tuning of their pharmacological effects, and medicinal chemists extensively explore Structure-Activity Relationships (SAR) to understand how different substitutions impact biological profiles researchgate.netresearchgate.net.
Key aspects of its role as a chemical scaffold include:
Target Interaction: The thiadiazole ring can bind to various biological targets through a broad range of interactions, including hydrogen bonding, van der Waals forces, hydrophobic interactions, and metallic coordination bonds nih.gov.
Mechanism of Action: While specific mechanisms vary depending on the derivative and target, studies often involve in silico methods like molecular docking to predict binding modes and interactions with enzymes. For instance, docking studies have been performed on enzymes like aromatase to understand reversible interactions at the active site bohrium.com. In the context of antiparasitic agents, 2-amino-1,3,4-thiadiazole derivatives have been designed as inhibitors of Trypanosoma brucei Pteridine Reductase-1 (TbPTR1), with crystal structures revealing a conserved binding mode that guides structure-based inhibitor design acs.org.
Enhancement of Bioactivity: The presence of the this compound moiety in a molecule often enhances its bioactivity researchgate.netresearchgate.net. For example, the anticancer effect of 2-amino-1,3,4-thiadiazole structures is typically enhanced by introducing an aromatic ring at the vacant 5th position of the core nih.gov. The efficacy is further influenced by the specific position and chemical nature of substituents on the aromatic ring, as well as the type of substituent attached to the amino group nih.gov.
Diverse Pharmacological Activities: this compound derivatives exhibit a broad spectrum of in vitro biological activities, including:
Anticancer researchgate.netresearchgate.netrsc.orgresearchgate.netnih.govresearchgate.netbohrium.comresearchgate.netacs.orgisres.orgnih.gov
Antimicrobial (antibacterial, antifungal, antiviral) researchgate.netsci-hub.stresearchgate.netrsc.orgresearchgate.netresearchgate.netbohrium.comresearchgate.netacs.orgisres.orgnih.govijpcbs.com
Anti-inflammatory researchgate.netsci-hub.strsc.orgresearchgate.netresearchgate.netresearchgate.netacs.orgisres.orgnih.gov
Enzyme Inhibition (e.g., carbonic anhydrase, α-glucosidase, matrix metalloproteinases, bacterial collagenase) sci-hub.sta2bchem.comacs.org
Antituberculosis researchgate.netsci-hub.strsc.orgresearchgate.netresearchgate.netnih.gov
Anticonvulsant researchgate.netsci-hub.stresearchgate.netresearchgate.netacs.orgisres.org
Antidepressant and Anxiolytic researchgate.netsci-hub.sta2bchem.comresearchgate.netresearchgate.net
Antihypertensive researchgate.netsci-hub.stacs.org
Antioxidant researchgate.netsci-hub.stacs.org
Table 3: Examples of this compound Derivatives and In Vitro Activity (Design/Mechanism Focus)
| Compound | Activity (Mechanism/Design Focus) | Reference |
| 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine (2g) | Anti-proliferative effects against cancer cell lines: IC50 2.44 µM (LoVo), 23.29 µM (MCF-7) after 48h incubation. Efficacy influenced by specific position and chemical nature of substituents on aromatic ring and type of substituent attached to amino group. | nih.gov |
| Imidazoline fused with thiadiazole derivatives (e.g., compound 15) | Cytotoxicity against A549 human cell lines. Proposed mechanism via inhibition of aromatase enzyme (molecular docking studies on PDB: 3S7S showed reversible interactions and good docking scores). | researchgate.netbohrium.com |
| 2-amino-1,3,4-thiadiazole derivatives | Inhibition of Trypanosoma brucei Pteridine Reductase-1 (TbPTR1) for antiparasitic activity. Crystal structures of TbPTR1-inhibitor complexes guide structure-based design, revealing hydrophobic interactions in the active site. | acs.org |
| 2-Hydrazine-5-(4-nitrophenyl)-1,3,4-thiadiazole-bearing Schiff base derivatives | Designed as α-glucosidase inhibitors to develop new antidiabetic agents with greater efficiency and lower toxicity. | acs.org |
The ongoing research into this compound derivatives, focusing on their synthesis, structural modifications, and interactions with biological targets, continues to yield promising lead compounds for various therapeutic areas rsc.orgresearchgate.netresearchgate.net.
Future Research Directions and Unexplored Avenues for 1,3,4 Thiadiazole
Development of More Efficient and Sustainable Synthetic Methodologies
Current synthetic approaches for 1,3,4-thiadiazole derivatives often involve traditional methods that can be time-consuming, inefficient, and may utilize hazardous chemicals, leading to environmental concerns and low yields wisdomlib.org. Future research should prioritize the development of greener, more efficient, and sustainable synthetic methodologies. Green chemistry approaches, such as microwave irradiation, ultrasonic irradiation, grinding, and ball milling techniques, have shown promise in reducing chemical waste, reaction times, and enhancing yields (typically 75-90%) compared to conventional methods bohrium.comresearchgate.netnanobioletters.com.
Specific avenues for exploration include:
Optimizing reaction conditions: Further refinement of parameters like temperature, time, and catalyst systems to maximize yields and minimize by-product formation wisdomlib.org.
Utilizing eco-friendly reagents and solvents: Investigating the use of biodegradable solvents or solvent-free conditions, and exploring safer, more affordable starting materials like acyl hydrazides and elemental sulfur wisdomlib.org.
Developing novel catalytic systems: Research into new catalytic systems that promote cyclization and functionalization reactions with high selectivity and atom economy connectjournals.com.
One-pot synthesis and continuous flow methods: Exploring one-pot synthesis strategies and continuous flow reactors to streamline the production process, reduce purification steps, and enhance scalability sci-hub.st.
Deeper Elucidation of Biological and Material Mechanisms at the Molecular Level
While 1,3,4-thiadiazoles are known for their broad biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, a comprehensive understanding of their precise molecular mechanisms of action remains an area for extensive future research acs.orgnih.govresearchgate.netnih.govjpionline.orgmdpi.cominnovareacademics.inscispace.comjrespharm.comacs.org. This deeper elucidation is crucial for rational drug design and the development of highly selective and potent agents.
Key research directions include:
Identifying specific molecular targets: Pinpointing the exact proteins, enzymes (e.g., carbonic anhydrase, cyclooxygenase, matrix metalloproteinases, phosphodiesterases, c-Src/Abl tyrosine kinase, CDK9, STAT3, EGFR, HER-2, aldose reductase, α-glucosidase), or pathways (e.g., DNA replication, cell cycle arrest, apoptosis induction) that this compound derivatives interact with researchgate.netjpionline.orginnovareacademics.inacs.orgmdpi.comtandfonline.commdpi.commdpi.comnih.govresearchgate.nettandfonline.comnih.govacs.orgbepls.comnih.gov.
Characterizing binding modes and affinities: Detailed studies using techniques like X-ray crystallography, NMR spectroscopy, and molecular docking to understand how these compounds bind to their targets and the nature of these interactions jpionline.orgmdpi.cominnovareacademics.inmdpi.comtandfonline.commdpi.comtandfonline.comnih.govacs.orgresearchgate.net.
Investigating downstream cellular effects: Exploring the cascade of events triggered by the compound-target interaction, including changes in gene expression, protein phosphorylation, and cellular morphology mdpi.comtandfonline.commdpi.comnih.govnih.gov.
Understanding material properties at the molecular level: For material science applications, elucidating how the molecular structure of this compound influences its optical, electronic, and mechanical properties, and how these properties can be fine-tuned through structural modifications sci-hub.st.
Targeted Design of Derivatives with Enhanced Selectivity and Potency
The versatility of the this compound scaffold allows for extensive chemical modifications, which can improve its pharmacokinetic and pharmacological profiles rsc.org. Future research should focus on the targeted design of derivatives with enhanced selectivity for specific biological targets and improved potency, while minimizing off-target effects and toxicity nih.govnih.govacs.orgnih.govnih.gov.
Strategies for targeted design include:
Structure-Activity Relationship (SAR) studies: Conducting comprehensive SAR studies to identify key structural features responsible for desired biological activities and to guide the rational design of more effective compounds bohrium.comnih.govjpionline.orgmdpi.commdpi.comresearchgate.netacs.orgnih.govdovepress.com. For example, the introduction of halogen atoms on the benzyl (B1604629) group can significantly improve anticancer potency mdpi.com.
Lead optimization: Systematically modifying existing lead compounds to improve their efficacy, selectivity, and drug-like properties nih.govmdpi.commdpi.comresearchgate.net.
Bioisosteric replacements: Exploring bioisosteric modifications of the thiadiazole ring or its substituents to fine-tune activity and selectivity acs.orgacs.orgmdpi.comdovepress.com.
Fragment-based drug discovery: Utilizing fragment-based approaches to identify small molecules that bind to specific sites on a target, which can then be grown or linked to create more potent compounds.
Exploration of Novel Substituents and Hybrid Systems
Expanding the chemical diversity of this compound derivatives by exploring novel substituents and constructing hybrid systems with other pharmacophores holds significant potential for discovering new compounds with improved or entirely new biological activities sci-hub.st.
Areas of exploration include:
Diverse substituent groups: Investigating a wider range of functional groups at positions 2 and 5 of the this compound nucleus, including those with unique electronic, steric, or lipophilic properties sci-hub.stmdpi.commdpi.com.
Hybrid molecule design: Synthesizing hybrid compounds by combining the this compound scaffold with other known biologically active heterocycles or pharmacophores (e.g., imidazole (B134444), triazole, biphenyl (B1667301), pyrimidine (B1678525), benzisoselenazolone, glucosides, thiosemicarbazones, pyridine) to achieve synergistic effects or multi-target inhibition jpionline.orgmdpi.commdpi.comtandfonline.comnih.govresearchgate.nettandfonline.comnih.govresearchgate.netresearchgate.netmdpi.comnih.govfrontiersin.org.
Natural product-inspired derivatives: Designing this compound derivatives inspired by natural products known for their biological activities to leverage their inherent pharmacological potential mdpi.com.
Glycosylation: Exploring the introduction of glycoside moieties to improve functional activity and develop new drugs nih.govfrontiersin.org.
Systematic Investigations into Broader Application Areas
While 1,3,4-thiadiazoles have established applications in medicinal chemistry (e.g., antibacterial, antifungal, anticancer, anti-inflammatory, antidiabetic, anticonvulsant, antidepressant, antiprotozoal, diuretic) and materials science, there is a need for systematic investigations into broader and emerging application areas rsc.orgacs.orgnih.govwisdomlib.orgbohrium.comnanobioletters.comconnectjournals.comsci-hub.stresearchgate.netnih.govjpionline.orgmdpi.cominnovareacademics.inscispace.comjrespharm.comacs.orgnih.govresearchgate.netresearchgate.net.
Potential new application areas include:
Neuroprotective agents: Exploring their potential in treating neurodegenerative diseases nih.govresearchgate.net.
Antiviral agents: Further research into their efficacy against a wider range of viral infections, including emerging ones nih.govresearchgate.netresearchgate.net.
Anti-obesity agents: Investigating their role as cannabinoid receptor 1 (CB1) antagonists mdpi.com.
Agricultural applications: Expanding their use as pesticides, herbicides, and fungicides with improved environmental profiles rsc.orgacs.orgsci-hub.st.
Advanced materials: Developing novel this compound-based materials with tailored optical, electronic, and electrochemical properties for applications in organic electronics, sensors, and energy storage rsc.orgacs.orgsci-hub.st.
Diagnostic tools: Exploring their utility in diagnostic imaging or as probes for biological processes.
Bridging Theoretical Predictions with Experimental Verification for Enhanced Rational Design
Computational chemistry, including molecular modeling, virtual screening, pharmacophore modeling, QSAR, DFT, and molecular dynamics simulations, plays a vital role in accelerating drug discovery and rational design nih.govmdpi.commdpi.comtandfonline.comnih.govacs.orgresearchgate.net. Future research should focus on strengthening the synergy between theoretical predictions and experimental verification to enhance the rational design process for this compound derivatives.
Key aspects include:
Validation of computational models: Rigorously validating theoretical predictions (e.g., binding affinities, selectivity, ADMET properties) through experimental assays to ensure their accuracy and reliability mdpi.commdpi.commdpi.comtandfonline.comnih.govacs.orgresearchgate.net.
Iterative design-synthesis-test cycles: Implementing iterative cycles where computational predictions guide synthesis, and experimental results inform further computational refinements, leading to a more efficient optimization process mdpi.comnih.gov.
High-throughput screening and computational methods: Combining high-throughput experimental screening with advanced computational techniques to rapidly identify and prioritize promising compounds mdpi.com.
Predictive toxicology and ADMET studies: Utilizing computational tools for early prediction of toxicity and absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties to guide the design of drug candidates with favorable profiles jpionline.orgjrespharm.commdpi.comnih.govacs.orgresearchgate.net.
By focusing on these future research directions, the full potential of this compound as a versatile and pharmacologically significant scaffold can be realized, leading to the development of novel and highly effective compounds across various scientific disciplines.
Q & A
Q. What are the most reliable synthetic routes for preparing 1,3,4-thiadiazole derivatives in academic research?
The synthesis of this compound derivatives commonly involves cyclization of linear precursors such as thiosemicarbazides, acylhydrazines, or dithiocarbazates. For example, cyclization of thioamides using iodine as a catalyst has been reported to yield 1,2,4-thiadiazoles with high efficiency (up to 94% yield) under mild conditions . Another method employs the Pinner reaction to synthesize functionalized derivatives like 1,3,4-thiadiazol-2-ylphenyl-1,2,4,5-tetrazines, which are useful in materials chemistry . Key considerations include solvent selection (e.g., DMF or ethanol), temperature control (60–80°C), and catalyst optimization (e.g., iodine or Lawesson’s Reagent) .
Q. How can researchers characterize this compound derivatives using spectroscopic and analytical techniques?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural elucidation. For instance, -NMR chemical shifts for 3,5-diphenyl-1,2,4-thiadiazole (1a) appear at 134.0, 132.2, and 128.7 ppm for aromatic carbons, confirming substitution patterns . High-resolution mass spectrometry (HRMS) and X-ray crystallography are also employed to validate molecular weight and crystal packing, respectively. For example, 3,5-di(thiophen-2-yl)-1,2,4-thiadiazole (1m) shows distinct HRMS peaks at m/z 298.48 .
Advanced Research Questions
Q. How can structural modifications of this compound derivatives enhance their antiproliferative activity against cancer cell lines?
Structure-Activity Relationship (SAR) studies reveal that introducing electron-withdrawing groups (e.g., chloro or nitro) at the 2- and 5-positions improves antiproliferative effects. For example, 2,5-dichloro-1,3,4-thiadiazole derivatives inhibit FLT3 kinase and VEGFR-2, with IC values in the nanomolar range . Hybridization with pharmacophores like quinoxaline or sulfonamide further enhances activity by targeting multiple pathways (e.g., EGFR/HER-2 inhibition) .
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies often arise from differences in assay conditions (e.g., cell line specificity) or substituent effects. For example, a derivative may show potent antifungal activity (Candida albicans, MIC = 2 µg/mL) but weak antibacterial effects (E. coli, MIC > 50 µg/mL) due to membrane permeability variations . Systematic SAR analysis and standardized bioassays (e.g., CLSI guidelines) are recommended to reconcile conflicting data .
Q. How can this compound-based polymers be optimized for applications in energy storage or biosensors?
Incorporating this compound into conjugated polymers improves electron transport and redox activity. For instance, polymers with thiadiazole moieties exhibit high specific capacitance (>300 F/g) in supercapacitors due to their π-conjugated backbone . Functionalization with thiol groups (-SH) also enables covalent immobilization on gold electrodes for biosensor development .
Methodological Challenges
Q. What are the key challenges in synthesizing this compound derivatives with complex functional groups?
Synthetic complexity increases with sterically hindered or electron-deficient substituents. For example, 1,2,3,4-thiatriazole derivatives require multi-step preparation of thioacylating agents, which are often unstable . Microwave-assisted synthesis and flow chemistry can mitigate these issues by reducing reaction times and improving yields .
Q. How do coordination modes of this compound ligands influence the properties of metal complexes?
The 2,5-dimercapto-1,3,4-thiadiazole ligand (DMTD) forms stable complexes with transition metals (e.g., Cu, Fe) via S and N donors. These complexes exhibit tunable magnetic and catalytic properties depending on coordination geometry. For example, square-planar Cu-DMTD complexes show enhanced antifungal activity compared to octahedral analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
